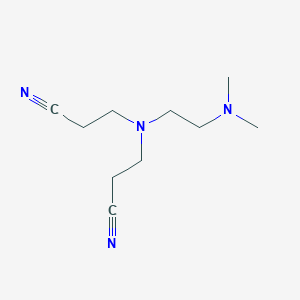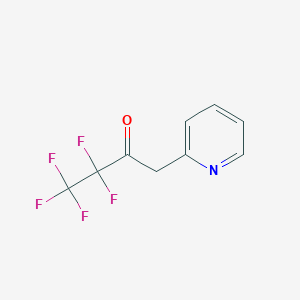
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is a fluorinated organic compound with the molecular formula C9H6F5NO It is characterized by the presence of a pyridine ring attached to a butanone backbone, with five fluorine atoms attached to the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one typically involves the reaction of 2-methylpyridine with pentafluorobutanone under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the butanone moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, lithium aluminum hydride, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,4-Pentafluoro-1-(pyridin-3-yl)butan-2-one
- 3,3,4,4,4-Pentafluoro-1-(pyridin-4-yl)butan-2-one
- 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene
Uniqueness
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring and the presence of five fluorine atoms on the butanone moiety. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and stability, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
337-29-1 |
|---|---|
Molekularformel |
C9H6F5NO |
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluoro-1-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)5-6-3-1-2-4-15-6/h1-4H,5H2 |
InChI-Schlüssel |
BQVRBDNFCROYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


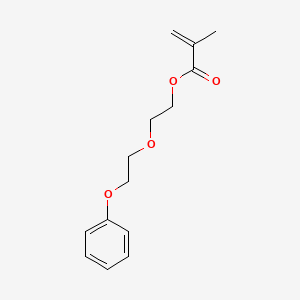
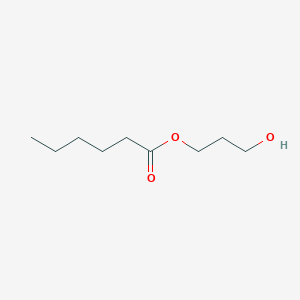

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
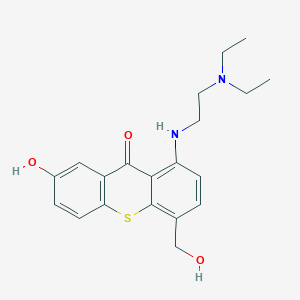
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

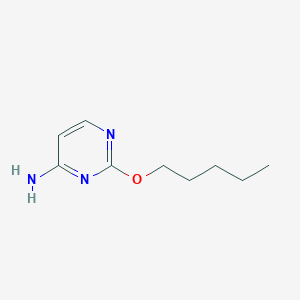
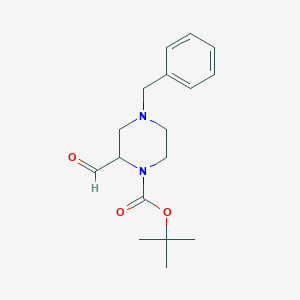
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
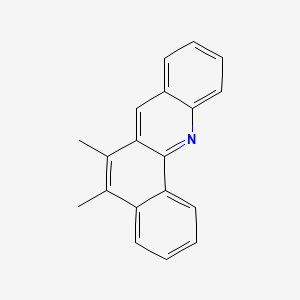
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
